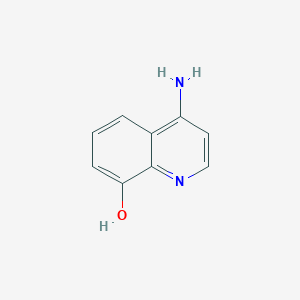

4-Aminoquinolin-8-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAWDWUYBRFYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901157 | |

| Record name | NoName_233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Aminoquinolin 8 Ol and Its Analogs

Classical and Contemporary Methodologies for Quinoline (B57606) Ring Formation

The formation of the quinoline ring system, often followed by or concurrent with the introduction of the amino group at the C-4 position, utilizes various cyclization and substitution strategies.

A cornerstone strategy for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom, typically chlorine, at the C-4 position of a quinoline precursor is displaced by an amine nucleophile nih.govnih.govresearchgate.netscienceopen.compreprints.orgmdpi.com. This method is widely employed due to the commercial availability of 4-chloroquinoline (B167314) derivatives.

Key Aspects:

Reaction Mechanism: The C-4 position of 4-chloroquinolines is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring. The chlorine atom acts as a good leaving group nih.govnih.govresearchgate.netmdpi.com.

Reaction Conditions: Traditionally, these reactions require elevated temperatures (often >120 °C) and prolonged reaction times, sometimes performed neat or in polar aprotic solvents like DMF nih.govnih.govresearchgate.net. The use of bases such as triethylamine (B128534) or carbonates can improve yields and reactivity nih.gov.

Scope and Limitations: While effective for many alkylamines, the reaction can be less efficient with anilines, often requiring acidic catalysts (Brønsted or Lewis acids) to facilitate the substitution with aryl amines nih.gov. The presence of an 8-hydroxyl group might require protection or specific conditions to avoid side reactions. For example, the synthesis of 4-amino-8-hydroxyquinolines would typically start from a 4-halo-8-hydroxyquinoline precursor.

Example Reaction Summary:

| Starting Material | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Chloroquinoline | Alkylamine | None/Base | DMF | >120 | >24 h | Varies | nih.gov |

| 4-Chloroquinoline | Aniline | Acid catalyst | Varies | Varies | Varies | Good | nih.gov |

| 4,7-Dichloroquinoline | Amine | None/Base | DMSO | 140-180 | 20-30 min | 80-95 | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Sulfur/Nitrogen nucleophile | None | Varies | Varies | Varies | >70 | researchgate.net |

Beyond direct substitution, the quinoline ring system itself can be constructed through various cyclization and annulation reactions, incorporating the desired amino and hydroxyl functionalities during the ring-forming process.

Key Aspects:

Classical Methods: Reactions like the Skraup synthesis (aniline with glycerol, sulfuric acid, and an oxidizing agent) and Friedländer synthesis (o-aminoaryl aldehyde/ketone with an α-methylene carbonyl compound) are foundational for quinoline synthesis orientjchem.org. While not directly yielding 4-amino-8-hydroxyquinoline in a single step, these methods can be adapted or serve as precursors. For instance, using o-aminophenol in a Skraup-type reaction can lead to 8-hydroxyquinoline (B1678124) derivatives orientjchem.org.

Modern Cyclization Strategies: More contemporary methods involve transition-metal-catalyzed reactions, such as palladium-catalyzed annulations, which can assemble the quinoline core from simpler precursors like 2-ethynylanilines with isocyanides frontiersin.orgorganic-chemistry.org or N-arylenamines with isocyanides frontiersin.orgrsc.org. These often lead to 2- or 3-substituted 4-aminoquinolines. Tandem reactions, combining multiple steps into one pot, are also employed. For example, iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol can yield quinolines organic-chemistry.orgorganic-chemistry.org.

Example Reaction Summary:

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Skraup Synthesis | Aniline, Glycerol, H2SO4, Oxidizing agent | Heat | Quinoline | Varies | orientjchem.org |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Base (e.g., KOH) | Quinoline | Varies | orientjchem.org |

| Pd-catalyzed annulation | 2-ethynylanilines, Isocyanides | Pd catalyst, Oxidant, Base | 4-halo-2-aminoquinolines | Good | organic-chemistry.org |

| Pd-catalyzed intermolecular oxidative cyclization | N-arylenamines, Isocyanides | Pd catalyst, Oxidant, Base | 4-aminoquinolines | Good | frontiersin.orgrsc.org |

| Ir-catalyzed tandem isomerization/cyclization | Allylic alcohols, 2-aminobenzyl alcohol | [IrCp*Cl2]2, KOH, Toluene, 100 °C | Quinolines | Moderate-High | organic-chemistry.orgorganic-chemistry.org |

| Aza-Michael addition/intramolecular annulation | Ynones, 2-aminobenzonitriles | Varies (e.g., metal catalyst) | Polysubstituted 4-aminoquinolines | Good-Excellent | frontiersin.org |

Sustainable and Efficient Synthetic Protocols

The drive for greener and more efficient chemical processes has led to the development of advanced protocols utilizing modern synthetic techniques.

Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce reaction times in the synthesis of 4-aminoquinolines.

Key Aspects:

Mechanism of Acceleration: Microwave heating provides rapid and uniform heating, leading to faster kinetics compared to conventional heating methods.

Applications: Microwave-assisted SNAr reactions of 4-chloroquinolines with various amines (primary, secondary, anilines, N-heteroarenes) have been reported to give high yields (80-95%) in significantly shorter times (20-30 minutes) nih.govresearchgate.net. These reactions often occur in solvents like DMSO or 2-propanol at temperatures between 140-180 °C nih.govresearchgate.net.

Advantages: Reduced reaction times, higher yields, and often simpler work-up procedures contribute to the sustainability of these methods nih.govresearchgate.netnih.govnih.govarabjchem.orgresearchgate.net.

Example Reaction Summary:

| Starting Material | Nucleophile | Solvent | Conditions | Product Type | Yield (%) | Time | Reference |

| 4,7-Dichloroquinoline | Amines/Anilines | DMSO | Microwave, 140-180 °C | 4-Aminoquinolines | 80-95 | 20-30 min | nih.govresearchgate.net |

| 4-Chloroquinazoline | Aryl amines | 2-propanol | Microwave, 60W | 4-Aminoquinazolines | Varies | 20 min | nih.govnih.gov |

| 2-Propylquinoline-4-carbohydrazide | Aldehydes | Ethanol | Microwave, 1-3 min | Hydrazone derivatives | Good-Excellent | 1-3 min | arabjchem.org |

Metal-catalyzed reactions, particularly those involving palladium, offer mild and efficient pathways for C-N bond formation and quinoline ring construction.

Key Aspects:

Palladium-Catalyzed Amination: Palladium catalysis, notably through Buchwald-Hartwig amination, provides an alternative to SNAr for forming the C4-N bond in 4-aminoquinolines. This methodology often uses milder conditions and exhibits broader substrate scope nih.govacs.orgscienceopen.com. Typical catalyst systems include Pd(OAc)2 with phosphine (B1218219) ligands (e.g., DPEphos) and a base like K3PO4 in solvents like dioxane acs.org.

Cascade and Domino Reactions: Palladium can also catalyze complex cascade or domino reactions that build the quinoline core. For instance, palladium-catalyzed multicomponent domino reactions involving ethynylarylamines, aryl iodides, and amines can yield 4-aminoquinolines nih.govfrontiersin.org. Other palladium-catalyzed processes include intermolecular oxidative cyclizations of N-arylenamines with isocyanides frontiersin.orgrsc.org or cascade reactions between 2-ethynylanilines and isocyanides organic-chemistry.org.

Other Metal Catalysis: While palladium is prominent, other metals like iridium and copper are also utilized in quinoline synthesis, often in tandem or cyclization reactions organic-chemistry.orgorganic-chemistry.orgdntb.gov.uarsc.org.

Example Reaction Summary:

| Reaction Type | Starting Materials | Catalyst/Ligand/Base | Product Type | Yield (%) | Reference |

| Pd-catalyzed amination (Buchwald-Hartwig type) | 4-Haloquinoline, Amine | Pd(OAc)2/DPEphos/K3PO4 | 4-Aminoquinolines | Good | acs.org |

| Pd-catalyzed multicomponent domino reaction | Ethynylarylamines, Aryl iodides, Amines | PdCl2(PPh3)2, Base | 2-Aryl-4-dialkylaminoquinolines | Moderate-Good | nih.govfrontiersin.org |

| Pd-catalyzed intermolecular oxidative cyclization | N-arylenamines, Isocyanides | Pd(OAc)2, Ligand, Base, Oxidant | 4-Aminoquinolines | Good | frontiersin.orgrsc.org |

| Pd-catalyzed cascade reaction | 2-ethynylanilines, Isocyanides | Pd catalyst | 4-Halo-2-aminoquinolines | Good | organic-chemistry.org |

| Pd-catalyzed dehydrogenative aromatization | 2,3-dihydroquinolin-4(1H)-one, Amines | Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline, Pivalic acid, O2 | 4-Aminoquinolines | Good | frontiersin.org |

| Pd-catalyzed intermolecular oxidative cyclization of N-aryl enamines | N-aryl enamines, Isocyanides | Pd(OAc)2, 1,10-phenanthroline, Cs2CO3, Cu(OAc)2, DCE, 80 °C | 3-Carbonyl-4-aminoquinolines | Good | frontiersin.org |

| Pd-catalyzed C-H activation/amination | 2-haloaniline, Alkynes, Isocyanides | Pd(OAc)2, Xantphos, CuBr, Cs2CO3, DMF, 90 °C | 2-(Alkyl/aryl)-4-aminoquinolines | Good | frontiersin.org |

One-pot synthesis strategies are highly desirable for their efficiency, reduced waste, and simplified procedures. These methods often involve tandem reactions or multicomponent reactions (MCRs) to assemble complex quinoline structures.

Key Aspects:

Tandem Reactions: These involve a sequence of reactions occurring in the same reaction vessel without intermediate isolation. Examples include aza-Michael addition followed by intramolecular annulation to form polysubstituted 4-aminoquinolines frontiersin.org. Metal-catalyzed cascade reactions also fall under this category frontiersin.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form the product, often leading to high molecular complexity. Palladium-catalyzed MCRs have been developed for 4-aminoquinoline (B48711) synthesis nih.govfrontiersin.org. Metal-free MCRs, utilizing catalysts like copper or even proceeding without external catalysts, are also being explored dntb.gov.uarsc.org.

Dehydrogenative Amination: Recent advancements include palladium-catalyzed dehydrogenative amination of dihydroquinolin-4(1H)-ones, which can produce 4-aminoquinolines efficiently nih.govfrontiersin.org.

Example Reaction Summary:

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Tandem cyclization/annulation | Ynones, 2-aminobenzonitriles | Varies (e.g., metal catalyst) | Polysubstituted 4-aminoquinolines | Good-Excellent | frontiersin.org |

| Pd-catalyzed multicomponent domino reaction | Ethynylarylamines, Aryl iodides, Amines | PdCl2(PPh3)2, Base | 2-Aryl-4-dialkylaminoquinolines | Moderate-Good | nih.govfrontiersin.org |

| Copper-catalyzed tandem cyclization | Various precursors | Copper catalyst | Polyfunctionalized quinolines | Varies | dntb.gov.ua |

| Pd-catalyzed dehydrogenative amination | 2,3-dihydroquinolin-4(1H)-one, Amines | Pd(OAc)2, Cu(OAc)2, Ligand, Oxidant, O2 | 4-Aminoquinolines | Good | nih.govfrontiersin.org |

| Amine-mediated transimination/cascade rearrangement | Dearomatized products of 2-alkynylanilines, α-amino nitriles | Secondary amine mediator | Polyfunctionalized 4-aminoquinolines | Varies | acs.org |

Compound List:

4-Aminoquinolin-8-ol

4-Chloroquinoline

4,7-Dichloroquinoline

8-Hydroxyquinoline

2-Ethynylaniline

Aniline

Alkylamine

Aryl amine

N-heteroarene

2-Aminobenzonitrile

Ynone

N-arylenamine

Isocyanide

Allylic alcohol

2-Aminobenzyl alcohol

2,3-Dihydroquinolin-4(1H)-one

4-Halo-2-aminoquinoline

3-Carbonyl-4-aminoquinoline

2-(Alkyl/aryl)-4-aminoquinoline

4-Halo-8-hydroxyquinoline

4-Chloro-8-tosyloxyquinoline

2-Propylquinoline-4-carbohydrazide

Hydrazone derivative

4-Aminoquinazoline

2-Chloro-4-aminoquinazoline

2,4-Diaminoquinazoline

2-Amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile

2-Aminoaryl ketone

α-Methylene carbonyl compound

2-Amino-3-cyano quinoline

2-Aryl quinoline

3-Substituted quinoline

2-Substituted quinoline

4-Hydroxyquinoline

8-Hydroxy-4-tosyloxyquinoline

4-Hydroxy-8-tosyloxyquinoline-3-carboxylate

4-Hydroxyalkyl-quinoline

Quinoline-4-carboxylic acid

4-Hydrazinoquinoline

4-Aminoquinoline derivative

2-Propylquinoline-4-carbohydrazide hydrazone derivative

N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

4-Chloro-2-aminoquinazoline

2,4-Dichloroquinazoline

N-aryl heterocyclic substituted-4-aminoquinazoline

4-Amino-8-hydroxyquinoline derivative

Regioselective Functionalization and Structural Diversification of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, enabling the synthesis of diverse analogs. These modifications can be broadly categorized into alterations of the amino substituent at C-4, derivatization of the hydroxyl group at C-8, and the introduction of substituents onto the quinoline aromatic ring system.

Chemical Modification of the Amino Substituent at C-4

The amino group at the C-4 position of the quinoline ring is a key site for structural diversification. Modifications typically involve reactions that alter the nature of this amine, such as alkylation, acylation, or the formation of Schiff bases, or the introduction of various amine functionalities during the synthesis of the scaffold itself.

One common approach to introduce diverse amino substituents at the C-4 position involves the nucleophilic substitution of a C-4 halide precursor with various primary or secondary amines. For instance, the reaction of 4-chloro-8-tosyloxyquinoline with different cyclic amines, such as pyrrolidine, has been reported to yield the corresponding 4-amino-8-hydroxyquinoline derivatives with good efficiency.

Table 1: Synthesis of 4-Amino-8-hydroxyquinoline Derivatives via Nucleophilic Substitution

| Starting Material | Nucleophile (Amine) | Reaction Conditions | Product | Yield | Citation |

| 4-chloro-8-tosyloxyquinoline | Pyrrolidine | Reaction in a suitable solvent, followed by deprotection of tosyl group (if necessary) | 4-(Pyrrolidin-1-yl)-8-hydroxyquinoline | >70% | researchgate.net |

| 4-chloro-8-tosyloxyquinoline | Morpholine | Reaction in a suitable solvent, followed by deprotection of tosyl group (if necessary) | 4-(Morpholin-4-yl)-8-hydroxyquinoline | >70% | researchgate.net |

| 4-chloro-8-tosyloxyquinoline | Piperidine | Reaction in a suitable solvent, followed by deprotection of tosyl group (if necessary) | 4-(Piperidin-1-yl)-8-hydroxyquinoline | >70% | researchgate.net |

Furthermore, modifications directly on an existing 4-amino group of quinoline derivatives have been explored. Strategies such as N-alkylation or N-acylation can be employed, analogous to those used for other 4-aminoquinoline systems. For example, N-methylation of the 4-amino group has been achieved in related 4-aminoquinoline analogs acs.org. Classical strategies also allow for the introduction of substituted amino groups by reacting a pre-formed 4-aminoquinoline with electrophilic reagents like chloro-1,3,5-triazines nih.govfrontiersin.org.

Derivatization of the Hydroxyl Group at C-8

The hydroxyl group at the C-8 position of this compound is amenable to various derivatization reactions, including protection, etherification, and esterification. These modifications can influence the compound's solubility, reactivity, and biological activity, and are often crucial for directing subsequent functionalization at other positions.

Protection of the phenolic hydroxyl group is a common strategy, particularly when performing reactions sensitive to free hydroxyls or when aiming for regioselective functionalization elsewhere on the molecule. The tosyl (p-toluenesulfonyl) group has been utilized as a protecting group for the 8-hydroxyl moiety in the synthesis of 4-amino-8-hydroxyquinolines researchgate.net. Other common protecting groups for phenols, such as benzyl (B1604629) or tert-butyldimethylsilyl (TBS) ethers, are also applicable and can be selectively removed under appropriate conditions rroij.comscispace.commdpi.com.

Esterification and etherification of the 8-hydroxyl group are also viable routes for structural diversification. For example, O-acylation at the C-8 position has been demonstrated in related 2-amino-8-quinolinol systems, indicating the potential for forming ester linkages with various carboxylic acids researchgate.net.

Table 2: Derivatization of the 8-Hydroxyl Group

| Parent Scaffold/Compound | Reaction Type | Reagent/Conditions | Product/Derivative | Yield | Citation |

| 4-hydroxy-8-tosyloxyquinoline | Protection | Tosyl chloride (TsCl) | 4-chloro-8-tosyloxyquinoline | 94% | researchgate.net |

| 8-hydroxyquinoline derivatives | Protection | Benzyl bromide or TBS chloride | 8-O-protected derivatives | Varies | rroij.comscispace.commdpi.com |

| 2-amino-8-quinolinol (analogous) | O-Acylation | Carboxylic acids (e.g., 4-methoxybenzoic acid) with coupling agents (e.g., DCC/DMAP) | 8-O-acyl derivatives | Varies | researchgate.net |

Introduction of Substituents on the Quinoline Aromatic Ring

Functionalization of the quinoline aromatic ring, at positions other than C-4 and C-8, offers further avenues for structural modification. Strategies such as electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions are commonly employed.

The quinoline ring system itself is amenable to various C-H functionalization reactions. While direct C-H activation on the this compound scaffold might require specific directing group strategies, general methods for quinoline functionalization can be adapted. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully applied to introduce aryl substituents at the C-5 and C-7 positions of 8-hydroxyquinoline derivatives, typically after protection of the 8-hydroxyl group rroij.comscispace.com. These methods highlight the potential for regioselective C-C bond formation on the benzo-fused ring of the quinoline system.

Furthermore, synthesis of substituted 4-aminoquinolines has involved functionalization at other positions. For example, the preparation of 2- and 8-substituted 4-amino-7-chloroquinolines demonstrates that modifications at C-2 and C-8 are achievable, often through the synthesis of appropriately substituted precursors or via direct functionalization methods scholaris.ca.

Table 3: Aromatic Ring Functionalization Strategies

| Target Scaffold/Position | Reaction Type | Reagents/Conditions | Product Type | Yield | Citation |

| 8-hydroxyquinoline (C-5, C-7) | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water), with 8-OH protection | 5-Aryl-8-hydroxyquinolines, 5,7-Diaryl-8-HQ | Varies | rroij.comscispace.com |

| 4-amino-7-chloroquinoline (C-2, C-8) | Synthesis of substituted analogs | Various synthetic routes involving functionalized precursors or direct C-H functionalization methods (details vary) | 2-Substituted-4-amino-7-chloroquinolines, 8-Substituted-4-amino-7-chloroquinolines | Varies | scholaris.ca |

| Quinoline N-oxides (C-8) | Rh(III)-catalyzed Allylation | Vinylcyclopropanes, Rh(III) catalyst, ligand, oxidant (if needed) | 8-Allylated quinoline N-oxides | Varies | researchgate.net |

These synthetic strategies provide a robust framework for the preparation of a diverse library of this compound analogs, enabling exploration of their structure-activity relationships and potential applications.

Compound List:

this compound

4-chloro-8-tosyloxyquinoline

4-(Pyrrolidin-1-yl)-8-hydroxyquinoline

4-(Morpholin-4-yl)-8-hydroxyquinoline

4-(Piperidin-1-yl)-8-hydroxyquinoline

8-hydroxyquinoline

2-amino-8-quinolinol

5-Aryl-8-hydroxyquinolines

5,7-Diaryl-8-hydroxyquinolines

2-Substituted-4-amino-7-chloroquinolines

8-Substituted-4-amino-7-chloroquinolines

Quinoline N-oxides

8-Allylated quinoline N-oxides

Coordination Chemistry and Metal Complexation of 4 Aminoquinolin 8 Ol

Ligand Design Principles and Chelation Properties of 4-Aminoquinolin-8-ol

The efficacy of this compound as a ligand is rooted in its specific molecular architecture. The quinoline (B57606) ring system provides a rigid backbone, pre-organizing the donor atoms for effective metal ion binding. This structure is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a classical chelating agent known for its ability to form stable complexes with a wide variety of metal ions. The hydrogen of the hydroxyl group is displaced upon complexation, allowing the metal to bind to both the oxygen and the heterocyclic nitrogen atom.

The most common coordination mode for quinolin-8-ol derivatives is as a bidentate ligand. In the case of this compound, chelation occurs through the deprotonated hydroxyl oxygen atom at the 8-position and the nitrogen atom of the quinoline ring. This forms a highly stable five-membered chelate ring, a favored conformation in coordination chemistry. This N,O-bidentate coordination is the primary mode of binding for many divalent metal ions.

Analogous compounds, such as 8-aminoquinoline (B160924), also typically bind in a bidentate fashion, but through its two nitrogen atoms (the quinoline ring nitrogen and the exocyclic amino nitrogen). While the primary N,O chelation is expected for this compound, the presence of the amino group at the 4-position offers the potential for more complex or polydentate coordination, possibly acting as a bridging ligand between two metal centers under specific conditions, although this is less common.

The formation of chelate complexes with ligands like this compound is entropically favored, a phenomenon known as the chelate effect, which contributes to their high stability. The resulting metal chelates are often neutral and exhibit poor solubility in water, a characteristic that can be influenced by the choice of metal and other coordinated ligands.

The structural elucidation of these complexes relies on a combination of analytical techniques.

Infrared (IR) Spectroscopy: This method is crucial for confirming the coordination of the ligand. Upon complexation, the characteristic vibrational frequency of the O-H group disappears, and shifts in the C=N and C-O stretching frequencies of the quinoline ring are observed, providing evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. The disappearance of the hydroxyl proton signal and shifts in the aromatic proton signals upon complexation are indicative of chelation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which can help in determining the coordination geometry.

Synthesis and Characterization of Transition Metal Complexes with this compound and Related Ligands

The synthesis of transition metal complexes with quinolin-8-ol-type ligands is typically straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux conditions. The resulting complexes precipitate from the solution and can be isolated and purified.

Copper(II) and Palladium(II) complexes serve as important models for understanding the coordination behavior of quinoline-based ligands.

Copper(II) Complexes: Copper(II) is a d⁹ metal ion that typically forms square-planar or distorted octahedral complexes. With bidentate ligands like 2-aminoquinolin-8-ol, it can form mono- or bis-complexes. For instance, species like [Cu(L)]⁺ and [Cu(L)₂] can form, where L is the quinolin-8-ol derivative. These complexes are paramagnetic and can be characterized by techniques such as Electron Paramagnetic

Spectroscopic Characterization and Computational Modeling of 4 Aminoquinolin 8 Ol Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structural identification and characterization of organic molecules like 4-aminoquinolin-8-ol rely heavily on a combination of spectroscopic methods. These techniques provide complementary information about the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for determining molecular structure by probing the magnetic environments of atomic nuclei. For this compound, ¹H NMR would reveal the number and types of protons, their chemical shifts, and coupling patterns, providing insights into their proximity to electronegative atoms or functional groups. The amino group protons (-NH₂) are expected to appear as a broad singlet, typically in the range of δ 3-5 ppm, and may be exchangeable with deuterated solvents. The aromatic protons of the quinoline (B57606) ring system would resonate in the δ 6.5-8.5 ppm region, with specific chemical shifts influenced by the electron-donating amino and hydroxyl groups, as well as the nitrogen heteroatom.

¹³C NMR spectroscopy would provide information about the carbon skeleton. The aromatic carbons of the quinoline ring are expected to resonate between δ 100-160 ppm. The carbons directly attached to the amino group (C4) and the hydroxyl group (C8) would likely exhibit characteristic shifts due to the electronic effects of these substituents. For instance, carbons bearing electron-donating groups often appear at higher field (lower ppm values) compared to unsubstituted aromatic carbons. Studies on related aminoquinoline derivatives suggest that ¹H and ¹³C NMR data, typically acquired in solvents like DMSO-d₆, are crucial for confirming the synthesized structures mdpi.comnih.gov.

Table 1: Expected ¹H and ¹³C NMR Characteristics for this compound (Based on general quinoline and aminoquinoline data)

| Nucleus | Expected Chemical Shift (ppm) | Typical Multiplicity/Environment | Notes |

| ¹H NMR | |||

| NH₂ | 3.0 - 5.0 | Singlet (broad, exchangeable) | Protons of the amino group. |

| Ar-H | 6.5 - 8.5 | Multiplets | Aromatic protons of the quinoline ring. Shifts influenced by substituents. |

| ¹³C NMR | |||

| C-4 | ~150-160 | Aromatic | Carbon bearing the amino group. |

| C-8 | ~140-150 | Aromatic | Carbon bearing the hydroxyl group. |

| Other Ar-C | 100 - 150 | Aromatic | Other carbons of the quinoline ring system. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected from:

N-H stretching: The primary amino group (-NH₂) typically exhibits two stretching bands in the region of 3300-3500 cm⁻¹ mdpi.comresearchgate.net.

O-H stretching: The hydroxyl group (-OH) would show a broad band, often in the region of 3200-3600 cm⁻¹, which might overlap with N-H stretching or be influenced by hydrogen bonding asianpubs.org.

C=N and C=C stretching: The quinoline ring system's aromatic character would be evident through C=N and C=C stretching vibrations, usually found in the 1450-1650 cm⁻¹ range mdpi.com.

N-H bending: The amino group also shows bending vibrations in the 1550-1650 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3300 - 3500 | N-H stretching (ν) | Two bands expected for primary amine. |

| 3200 - 3600 | O-H stretching (ν) | Broad band, potentially influenced by hydrogen bonding. |

| 1550 - 1650 | N-H bending (δ) | Characteristic of primary amines. |

| 1450 - 1650 | C=N, C=C stretching (ν) | Aromatic ring vibrations of the quinoline system. |

| 1000 - 1300 | C-O stretching (ν) | Associated with the hydroxyl group. |

Electronic Absorption (UV-Vis) Spectroscopy and Spectroelectrochemistry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. Quinoline derivatives typically exhibit absorption bands in the UV region, often between 200-400 nm, due to π→π* and n→π* transitions within the aromatic system researchgate.netacs.org. The presence of the amino and hydroxyl groups, which are auxochromes, can shift these absorption maxima to longer wavelengths (bathochromic shift) and increase the molar absorptivity. Studies on related aminoquinolines suggest absorption bands in the range of 250-400 nm, with some derivatives showing absorptions extending into the visible region researchgate.netresearchgate.netderpharmachemica.com. Spectroelectrochemistry, if applied, would involve monitoring UV-Vis spectra during electrochemical oxidation or reduction to study the electronic states of the molecule.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Absorption Region (nm) | Assignment | Notes |

| 200 - 400 | π→π* and n→π* transitions of quinoline ring | Auxochromic effects of -NH₂ and -OH groups may cause bathochromic shifts and increased intensity. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is vital for determining the exact molecular weight and thus the elemental composition of a compound. For this compound, with the molecular formula C₉H₈N₂O, the calculated monoisotopic mass is approximately 160.0637 Da. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of this elemental composition, distinguishing it from other compounds with similar nominal masses. Data from related compounds often show protonated molecular ions ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry mdpi.comnih.gov.

Table 4: HRMS Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₉H₈N₂O | |

| Calculated Monoisotopic Mass | 160.0637 Da | Confirmed by computational methods and experimental HRMS. |

| Expected Ion (ESI+) | [M+H]⁺ | Typically observed in ESI-MS, with a mass-to-charge ratio (m/z) of approximately 161.0715. |

Quantum Chemical Investigations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for understanding molecular structure, electronic properties, and spectroscopic parameters. These methods provide theoretical insights that complement experimental observations.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT is a fundamental step in computational studies. It involves finding the lowest energy arrangement of atoms in a molecule. For this compound, this process would determine the most stable conformation by minimizing the molecule's potential energy. Common DFT functionals used for such optimizations include B3LYP, PBE0, and M06-2X, often in conjunction with basis sets like 6-31G(d), 6-311++G(d,p), or cc-pVTZ researchgate.netacs.orgresearchgate.netmdpi.comtaltech.eecam.ac.ukresearchgate.net. These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure.

Table 5: Common DFT Methods for Geometry Optimization and Conformational Analysis

| DFT Functional | Basis Set(s) | Application | References |

| B3LYP | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Geometry optimization, frequency calculations, NMR chemical shift calculations. | researchgate.netacs.orgresearchgate.netmdpi.comcam.ac.ukresearchgate.net |

| PBE0 | STO-3G, cc-pVTZ, def2-SV(P) | Geometry optimization, conformational analysis. | taltech.ee |

| M06-2X | cc-pVTZ | Conformer energy calculations, NMR shift calculations. | cam.ac.uk |

| TPSS | STO-3G | Geometry optimization. | taltech.ee |

| BP86 | STO-3G | Geometry optimization. | taltech.ee |

The calculated optimized geometry can also serve as input for predicting NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which shows good agreement with experimental NMR data when appropriate functionals and basis sets are employed cam.ac.ukresearchgate.nettsijournals.com.

Pharmacological Applications and Mechanistic Insights of 4 Aminoquinolin 8 Ol Derivatives Preclinical Studies

Antibacterial Activity and Mode of Action Studies

Mechanistic Studies: Targeting Penicillin Binding Protein 2a (PBP2a) and Role of Metal Chelation

The 8-hydroxyquinoline (B1678124) moiety, present in 4-aminoquinolin-8-ol derivatives, is well-known for its potent metal-chelating properties mdpi.comnih.govnih.gov. This ability to bind metal ions, such as copper and zinc, is believed to contribute significantly to their biological activities by disrupting essential cellular processes that rely on these metals mdpi.comnih.gov. For instance, metal chelation can interfere with metalloenzymes or induce oxidative stress.

Furthermore, certain derivatives of 4-aminoquinoline (B48711) have been investigated for their potential to target Penicillin Binding Protein 2a (PBP2a) mdpi.compreprints.orgpreprints.org. PBP2a is a crucial enzyme in the cell wall biosynthesis of Staphylococcus aureus, particularly in methicillin-resistant strains (MRSA). Derivatives like compound 7b and 9d showed high affinity for PBP2a in molecular docking studies, suggesting a mechanism of action that could involve allosteric regulation of the enzyme's active site, leading to impaired cell wall synthesis mdpi.compreprints.org. This highlights a potential avenue for developing novel antibacterial agents against resistant strains.

Anticancer Potential and Molecular Mechanisms

4-Aminoquinoline derivatives have demonstrated significant promise as anticancer agents, with preclinical studies revealing potent antiproliferative effects and diverse molecular mechanisms.

In Vitro Antiproliferative Effects on Human Cancer Cell Lines

Numerous studies have reported the in vitro antiproliferative activity of various 4-aminoquinoline derivatives against a wide range of human cancer cell lines. For example, novel 2-substituted-4-amino-6-halogenquinolines exhibited good to excellent antiproliferative activity, with compound 8e showing IC50 values as low as 0.03 μM against H-460 lung cancer cells mdpi.com. Other derivatives, such as quinoline-pyridine conjugates, have also displayed potent activity, with some targeting specific kinases like Pim-1 ekb.eg. Chloroquinoline derivatives, like EAD1, have shown improved potency compared to chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), with an IC50 of 5.8 μM against BxPC3 pancreatic cancer cells nih.govresearchgate.net. Fumardiamide derivatives of chloroquine and mefloquine (B1676156) have also demonstrated high activity in the low micromolar range against breast, lung, and colon cancer cell lines srce.hr.

Table 1: In Vitro Antiproliferative Activity of Selected 4-Aminoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| 8e | H-460 | 0.03 | mdpi.com |

| 8e | HT-29 | 0.55 | mdpi.com |

| 8e | HepG2 | 0.33 | mdpi.com |

| 8e | SGC-7901 | 1.24 | mdpi.com |

| EAD1 | BxPC3 | 5.8 | nih.govresearchgate.net |

| CQ | BxPC3 | ~46.4 | nih.govresearchgate.net |

| HCQ | BxPC3 | ~46.4 | nih.govresearchgate.net |

| 3a-f | MCF-7 | Low μM range | srce.hr |

| 3a-f | H460 | Low μM range | srce.hr |

| 3a-f | HCT 116 | Low μM range | srce.hr |

*Note: IC50 values are approximate and represent the concentration required to inhibit cell growth by 50%. CQ and HCQ values are calculated based on reported 8-fold greater potency of EAD1.

Exploration of Cell Death Pathways (e.g., Autophagy Inhibition, Apoptosis Induction)

The anticancer mechanisms of 4-aminoquinoline derivatives often involve the induction of programmed cell death. Many derivatives have been shown to induce apoptosis, a key pathway for eliminating cancer cells nih.govresearchgate.netnih.govresearchgate.netacs.orgtandfonline.commdpi.comnih.gov. This can occur through the intrinsic pathway, characterized by increased levels of cleaved caspase-3 and PARP, and decreased Bcl-2 expression nih.govresearchgate.net. Additionally, some derivatives act as autophagy inhibitors nih.govresearchgate.netacs.orgtandfonline.com. Autophagy inhibition, by blocking autophagosome fusion and degradation, can sensitize cancer cells to death, as evidenced by the accumulation of autophagy-related proteins like LC3-II and p62 nih.govresearchgate.netacs.org. The combination of autophagy inhibition and apoptosis induction presents a potent strategy for cancer therapy nih.govresearchgate.netacs.orgtandfonline.com.

Modulation of Key Cellular Pathways (e.g., p53 Pathway, Toll-like Receptor 9, CXCR4-CXCL12)

4-Aminoquinoline derivatives can influence critical cellular signaling pathways implicated in cancer progression. Some compounds modulate the p53 pathway, a critical tumor suppressor, by stabilizing p53, leading to cell cycle arrest and apoptosis nih.govresearchgate.netmdpi.complos.orgoncotarget.com. For instance, chloroquine can activate p53 and its downstream genes like p21, contributing to cell cycle arrest nih.gov. Other derivatives have shown interactions with Toll-like Receptor 9 (TLR9) signaling, potentially modulating immune responses within the tumor microenvironment ecancer.org. Furthermore, the CXCR4-CXCL12 axis, which is involved in cancer cell migration, invasion, and metastasis, can be inhibited by certain 4-aminoquinoline derivatives ecancer.orgmdpi.comnih.govijbs.comnih.govwcrj.net.

Interaction with the Tumor Microenvironment

Beyond direct effects on cancer cells, some 4-aminoquinoline derivatives can interact with and modulate the tumor microenvironment ecancer.orgnih.govmdpi.com. This can include influencing immune cell function, affecting angiogenesis, or altering the extracellular matrix. For example, compounds targeting the CXCR4-CXCL12 axis can impact the recruitment of stromal cells and immune cells, thereby influencing tumor progression and response to therapy ecancer.orgnih.govmdpi.com.

Antiprotozoal Activities (e.g., Antileishmanial, Antitrypanosomal) and Associated Targets

4-Aminoquinoline derivatives have also demonstrated significant potential as antiprotozoal agents, particularly against Leishmania and Trypanosoma species.

Antileishmanial and Antitrypanosomal Activities:

Several studies have reported potent antileishmanial activity for 4-aminoquinoline derivatives. For instance, certain quinoline-thiadiazole hybrids showed high activity against Leishmania major intracellular amastigotes, with IC50 values as low as 0.04 μM nih.gov. Other derivatives have exhibited activity against Leishmania donovani and Leishmania infantum with IC50 values in the low micromolar range nih.govresearchgate.netnih.gov. Similarly, some compounds have shown antitrypanosomal properties, with activity against Trypanosoma brucei and Trypanosoma cruzi nih.govrsc.orgasm.org. For example, tafenoquine, an 8-aminoquinoline (B160924), showed significant activity against Leishmania species and moderate activity against Trypanosoma cruzi nih.govasm.org.

Associated Targets:

The mechanisms of action against protozoa are diverse and can involve the inhibition of parasitic enzymes, disruption of energy metabolism, or interference with DNA replication researchgate.netasm.orgasm.orgcsic.es. Metal chelation by the 8-hydroxyquinoline core is also proposed as a mechanism contributing to their antiparasitic effects mdpi.comnih.gov. For example, one study indicated that a 4-aminoquinoline derivative induced mitochondrial depolarization and decreased intracellular ATP levels in Leishmania parasites, suggesting a disruption of energy metabolism researchgate.net. Another study highlighted that bis-acridines, which share structural similarities with some quinoline (B57606) derivatives, maintained bioactivity independent of DNA intercalation or inhibition of trypanothione (B104310) reductase, suggesting alternative targets asm.org.

Other Emerging Biological Activities and Therapeutic Explorations

Derivatives of this compound, building upon the versatile 8-hydroxyquinoline scaffold, are increasingly being investigated for a range of emerging biological activities and therapeutic potentials beyond more established applications. Preclinical research highlights their capacity to modulate complex biological pathways relevant to neurodegenerative diseases, cancer, and infectious agents, often leveraging their inherent metal-chelating properties.

Neuroprotective Effects and Modulation of Neurodegenerative Pathways

The 8-hydroxyquinoline (8-HQ) core, including derivatives related to this compound, has shown significant promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. These compounds often act as metal ionophores, modulating the homeostasis of essential metals like copper, zinc, and iron, which are implicated in the pathogenesis of these conditions acs.orgscispace.comnih.govresearchgate.nettandfonline.com.

Research has explored 8-aminoquinoline-based metal complexes for their neuroprotective effects against oxidative damage in neuronal cells. Studies have demonstrated that these complexes can restore cell survival, mitigate apoptotic cascades, maintain antioxidant defenses, and preserve mitochondrial function by upregulating signaling pathways such as SIRT1/3-FOXO3a acs.org. For instance, derivatives like clioquinol (B1669181) (CQ) and PBT2, which are based on the 8-HQ scaffold, have exhibited neuroprotective effects in preclinical models and are being developed for Alzheimer's disease treatment by targeting metal-protein interactions scispace.comresearchgate.net. Furthermore, quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have shown potent inhibition of cholinesterases (ChEs) and monoamine oxidases (hMAOs), enzymes relevant to neurodegenerative diseases. One such derivative, QN 19, demonstrated significant neuroprotective properties in a 6-hydroxydopamine cell model of Parkinson's disease and an anti-amnesic effect in a scopolamine-induced Alzheimer's disease mouse model, without adverse effects on motor function nih.gov.

Anticancer Activity and Mechanisms

The anticancer potential of 8-hydroxyquinoline derivatives is another area of significant preclinical exploration. These compounds often exhibit antiproliferative activity through various mechanisms, frequently linked to their metal-chelating abilities, which can disrupt essential metalloenzymes or induce oxidative stress in cancer cells tandfonline.comnih.govuaeu.ac.aemdpi.com.

Studies have synthesized and evaluated metal complexes of 8-hydroxyquinoline derivatives, such as hydrazones and Schiff bases, for their cytotoxicity against various human cancer cell lines. For example, zinc and copper complexes of 5,7-dihalo-substituted 8-hydroxyquinolines have shown high cytotoxicity, with IC50 values ranging from nanomolar to micromolar concentrations against hepatoma, ovarian, and non-small-cell lung cancer cells nih.gov. Similarly, 8-hydroxyquinoline thiosemicarbazones and their Cu(II) complexes have displayed cytostatic activity, with some Cu(II) complexes achieving IC50 values below 1 μM nih.gov.

More specifically, nitro-containing 8-hydroxyquinoline derivatives, such as 8-hydroxy-5-nitroquinoline (NQ), have demonstrated potent anticancer activity, exhibiting cytotoxicity 5-10 times greater than clioquinol. NQ's antitumor effect is primarily mediated by increasing intracellular reactive oxygen species (ROS) generation, an effect that is enhanced by copper ions. Unlike clioquinol, NQ does not appear to function as a zinc ionophore, potentially offering a reduced risk of neurotoxicity tandfonline.comnih.gov. Novel 8-HQ derivatives have also been investigated against drug-resistant cancer cells; for instance, one derivative, AS47, showed promising anticancer activity against 5-fluorouracil-resistant colorectal cancer cells by inducing autophagy and inhibiting cell migration uaeu.ac.ae.

Other Emerging Biological Activities

Beyond neuroprotection and anticancer effects, 8-hydroxyquinoline derivatives are being explored for other therapeutic avenues. Their broad-spectrum biological activities include antimicrobial, anti-HIV, anti-inflammatory, and antidiabetic properties scispace.comresearchgate.netuaeu.ac.ae.

For example, polyhydroxylated styryl quinolines (SQLs) have been identified as potent HIV-1 integrase (IN) inhibitors, effectively blocking HIV-1 replication in cell culture at non-toxic concentrations scispace.com. Certain 8-HQ derivatives, such as quilamines, which are designed as iron chelators linked to polyamine vectors, have demonstrated efficient antiproliferative activity in the micromolar range scispace.com. Additionally, 8-HQ glucoconjugates have shown antiproliferative activity against various tumor cell lines in the presence of copper(II) ions scispace.com.

Data Table: Preclinical Efficacy of 8-Hydroxyquinoline Derivatives in Emerging Therapeutic Areas

Applications As Chemosensors and Molecular Probes

Design and Synthesis of 8-Aminoquinoline-Based Chemosensors and their Analogs

The design of 8-aminoquinoline-based chemosensors typically involves incorporating specific functional groups onto the 8-aminoquinoline (B160924) core to create binding sites for target analytes and to modulate their photophysical properties. Synthesis strategies often focus on creating derivatives with enhanced water solubility, cell membrane permeability, and improved selectivity.

Common synthetic approaches include:

Schiff Base Condensation: Reacting 8-aminoquinoline derivatives with aldehydes or ketones to form imine linkages, creating versatile chelating structures. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net

Amide Coupling: Linking amino acids or other carboxylic acid derivatives to the amino group of 8-aminoquinoline to introduce diverse functionalities and tune binding affinities. mdpi.comresearchgate.netnanobioletters.comresearchgate.net

Functionalization with Chelating Moieties: Incorporating known chelating units, such as pyridine, picolylamine, or benzimidazole, onto the 8-aminoquinoline scaffold to enhance metal ion coordination. researchgate.netcam.ac.ukrsc.orgnih.govresearchgate.netkyoto-u.ac.jp

Surface Grafting: Attaching 8-aminoquinoline derivatives to solid supports like silica (B1680970) nanoparticles (SiNPs) to create nanosensors with improved handling and potential for solid-phase detection. acs.org

Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are also employed to efficiently prepare these complex molecules. arkat-usa.orgmdpi.com The introduction of specific substituents, such as electron-donating or withdrawing groups, or extending the π-conjugation system, plays a crucial role in fine-tuning the sensor's response. nih.gov

Selective Detection of Biologically Relevant Metal Ions (e.g., Zn²⁺, Hg²⁺, Cu²⁺, Al³⁺)

8-Aminoquinoline derivatives have demonstrated remarkable capabilities in selectively detecting various metal ions essential for biological functions. Zinc (Zn²⁺) is a particularly well-studied target, with many derivatives exhibiting high sensitivity and selectivity.

Zinc (Zn²⁺): Numerous 8-aminoquinoline-based probes are designed for Zn²⁺ detection, often displaying "turn-on" fluorescence responses. For instance, the derivative HAQT shows excellent selectivity and sensitivity for Zn²⁺ with a detection limit of 2.56 × 10⁻⁷ M. rsc.org Similarly, QTEPA grafted onto silica nanoparticles selectively detects Zn²⁺ with a limit of 0.1 μM and a 2.8-fold fluorescence enhancement. acs.org Derivatives like TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline) were among the first probes developed for Zn²⁺ and exhibit significant fluorescence enhancement. mdpi.comcam.ac.uknih.gov Other derivatives, such as those incorporating glycine (B1666218) pendants, show selective fluorescence enhancement with Zn²⁺ in aqueous solutions. researchgate.net

Copper (Cu²⁺): Some 8-aminoquinoline derivatives are effective for Cu²⁺ detection, often through fluorescence quenching mechanisms. For example, derivative L3, a 2-pyridinecarbonyl-substituted 8-aminoquinoline, exhibits sharp fluorescence quenching selectively in the presence of Cu²⁺ with a detection limit of 77 nM, demonstrating high selectivity even against other metal ions. nih.gov Other derivatives can also provide colorimetric detection of Cu²⁺. rsc.orgacs.orgresearchgate.net

Aluminum (Al³⁺): Certain 8-aminoquinoline derivatives have been developed for Al³⁺ sensing. For instance, derivative HL2 selectively detects Al³⁺ with a limit of detection around 10⁻⁷ M. rsc.org Positional isomers like 6-QMP, derived from 6-aminoquinoline, can detect Al³⁺ with a significant 97-fold fluorescence enhancement. researchgate.net

Mercury (Hg²⁺): Mercury ions are also targets for some 8-aminoquinoline-based sensors. While specific 8-aminoquinoline derivatives for Hg²⁺ are less detailed in the provided snippets compared to Zn²⁺, the broader quinoline (B57606) scaffold is utilized for Hg²⁺ detection, often with enhanced fluorescence. researchgate.net Derivative L1, for example, shows the ability to distinguish Zn²⁺ from Hg²⁺. rsc.org

Table 1: Representative 8-Aminoquinoline Derivatives as Chemosensors

| Derivative (Identifier/Description) | Target Ion | Detection Limit | Fluorescence Response | Mechanism | Reference Snippet(s) |

| TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline) | Zn²⁺ | N/A (4-fold increase) | Turn-on fluorescence | CHEF/ICT | mdpi.comcam.ac.uknih.gov |

| L3 (2-pyridinecarbonyl-substituted 8-aminoquinoline) | Cu²⁺ | 77 nM | Fluorescence quenching | N/A | nih.gov |

| HAQT (8-aminoquinoline based) | Zn²⁺ | 2.56 × 10⁻⁷ M | Turn-on fluorescence | N/A | rsc.org |

| QTEPA grafted on SiNPs | Zn²⁺ | 0.1 μM | Fluorescence enhancement (2.8-fold) | N/A | acs.org |

| HL1 | Zn²⁺ | ~10⁻⁷ M | Fluorescence enhancement | N/A | rsc.org |

| HL2 | Al³⁺ | ~10⁻⁷ M | Fluorescence enhancement | N/A | rsc.org |

| QZ2 (Fluorescein-based with 8-aminoquinoline) | Zn²⁺ | Micromolar Kd | ~150-fold fluorescence enhancement | N/A | kyoto-u.ac.jp |

| L1 (8-aminoquinoline with benzimidazole) | Zn²⁺ | 1.76 × 10⁻⁷ M | Turn-on fluorescence | Inhibition of tautomerization | rsc.org |

| 8-aminoquinolinylglycinamide | Zn²⁺ | N/A (selective enhancement) | Fluorescence enhancement | Amide proton deprotonation | researchgate.net |

| 6-QMP (Quinoline isomer) | Al³⁺ | N/A (97-fold enhancement) | Fluorescence enhancement | PET | researchgate.net |

| 6-QMP (Quinoline isomer) | Zn²⁺ | N/A (79-fold enhancement) | Fluorescence enhancement | PET | researchgate.net |

Table 2: Selectivity of 8-Aminoquinoline Chemosensors

| Sensor | Target Ion | Selectivity Notes / Interfering Ions | Reference Snippet(s) |

| TSQ | Zn²⁺ | Suffered to differentiate from Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ mdpi.comnih.gov. Provides selectivity over Ca²⁺ and Mg²⁺ nih.gov. | mdpi.comnih.gov |

| L3 | Cu²⁺ | High selectivity for Cu²⁺ even in the presence of other metal ions. | nih.gov |

| HAQT | Zn²⁺ | Excellent selectivity and sensitivity over other cations. | rsc.org |

| QTEPA-SiNPs | Zn²⁺ | Presence of other metal ions had no observable effect on sensitivity and selectivity. | acs.org |

| L1 | Zn²⁺ | Distinguishes Zn²⁺ from Cd²⁺ and Hg²⁺. No effect from Ba²⁺, Ca²⁺, Co²⁺, K⁺. Negligible quenching from Na⁺, Ni²⁺. | rsc.org |

| QZ2 | Zn²⁺ | Selective for Zn²⁺ over biologically relevant concentrations of alkali and alkaline earth metals. Improved specificity over DPA sensors for Zn²⁺ over Mn²⁺, Fe²⁺, Co²⁺, Cd²⁺, Hg²⁺. | kyoto-u.ac.jp |

| 6-QMP | Al³⁺ | Shows selectivity towards Al³⁺ and Zn²⁺. | researchgate.net |

| 6-QMP | Zn²⁺ | Shows selectivity towards Al³⁺ and Zn²⁺. | researchgate.net |

Mechanistic Understanding of Fluorescence Enhancement and Colorimetric Responses

The sensing mechanisms employed by 8-aminoquinoline derivatives typically involve changes in their photophysical properties upon metal ion binding. These mechanisms are crucial for achieving sensitivity and selectivity.

Fluorescence Enhancement (Turn-On):

Chelation-Enhanced Fluorescence (CHEF): Metal ion coordination to the chelating sites on the 8-aminoquinoline derivative can rigidify the molecular structure, reduce non-radiative decay pathways, and thus enhance fluorescence emission. nanobioletters.comcam.ac.uknih.gov

Photoinduced Electron Transfer (PET) Inhibition: In the unbound state, a receptor moiety might quench the fluorophore's emission via PET. Upon metal binding, the electron-donating ability of the receptor is altered, inhibiting the PET process and leading to fluorescence recovery or enhancement. researchgate.netcam.ac.ukmdpi.com

Intramolecular Charge Transfer (ICT): Metal coordination can alter the electronic distribution within the molecule, promoting ICT processes that result in fluorescence emission at a different wavelength or with increased intensity. mdpi.comnanobioletters.comcam.ac.uknih.govmdpi.com

Inhibition of Tautomerization: For derivatives containing moieties like benzimidazoles, metal binding can inhibit prototropic tautomerization, which is often associated with fluorescence quenching, thereby leading to a fluorescence turn-on response. rsc.org

Ratiometric Sensing: Some probes are designed to exhibit changes in the ratio of fluorescence intensities at two different wavelengths, providing more robust and accurate measurements, often also related to ICT or PET mechanisms. mdpi.comacs.org

Colorimetric Responses: Certain derivatives undergo visible color changes upon binding to metal ions. This is typically due to alterations in the molecule's π-electron system, leading to shifts in UV-Vis absorption spectra that are perceptible to the naked eye. rsc.orgresearchgate.netacs.org

Intracellular Imaging Applications and Biological Sensing

The biocompatibility and cell-permeability of many 8-aminoquinoline derivatives make them ideal candidates for intracellular imaging and biological sensing. These probes can be used to visualize the distribution and concentration of metal ions within living cells, providing insights into cellular processes.

Intracellular Metal Ion Imaging: Derivatives are widely used for tracking intracellular Zn²⁺. For example, they have been employed for imaging Zn²⁺ in yeast cells acs.org and plant tissues researchgate.net. The ability to detect metal ions in their native cellular environment without significant toxicity is a key advantage.

Organelle Targeting: Some probes are engineered with specific targeting moieties to localize within particular cellular organelles, such as lysosomes or the Golgi apparatus, allowing for the study of organelle-specific functions and the dynamics of bioactive species within them. mdpi.comrsc.org

Biological Sensing: Beyond simple ion detection, these probes can be designed to respond to specific biological events or molecules, acting as sophisticated biosensors for monitoring cellular health and activity. rsc.org

The development of 8-aminoquinoline-based chemosensors continues to evolve, offering powerful tools for analytical chemistry, environmental monitoring, and biomedical research. Their modular design allows for fine-tuning of selectivity and sensitivity, paving the way for novel applications in diagnostics and fundamental biological studies.

Compound Names Mentioned:

4-Aminoquinolin-8-ol

8-Aminoquinoline

TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline)

L1, L2, L3

QTEPA

SiNPs (Silica Nanoparticles)

QZ1, QZ2

HAQT

6-QMP

2-QMP

AQ (7-allylquinolin-8-ol)

Q & A

Q. What are the recommended synthetic routes for 4-Aminoquinolin-8-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives can be achieved via the Skraup synthesis (quinoline ring formation using glycerol and sulfuric acid) or Suzuki-Miyaura cross-coupling for aryl-substituted variants . Optimization involves controlling reaction temperature (e.g., maintaining 100–120°C for cyclization) and using catalysts like palladium for coupling reactions. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields. Adjusting stoichiometric ratios of amines (e.g., aniline derivatives) and protecting groups (e.g., tosyl) can minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic proton integration in ¹H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for biological assays) .

- Melting Point Analysis : Compare observed values (e.g., 62–65°C for 8-aminoquinoline analogs) to literature data .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 160.17 g/mol for 5-Aminoquinolin-8-ol) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Collect solid residues with non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific biological targets?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like Plasmodium falciparum lactate dehydrogenase (antimalarial targets) . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to optimize metal-chelation behavior, critical for anticancer or antimicrobial activity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency thresholds .

- Solvent Effects : Test activity in varying solvents (e.g., DMSO vs. aqueous buffers) to account for solubility biases .

- Structural Confirmation : Re-evaluate reported compounds via X-ray crystallography to rule out isomerization or impurities .

Q. What challenges arise in studying the coordination chemistry of this compound with transition metals?

- Tautomerism : The hydroxyl and amine groups may adopt different tautomeric forms (e.g., keto-enol equilibria), complicating metal-ligand ratio determination .

- pH Sensitivity : Stability of metal complexes (e.g., aluminum or zinc) varies with pH; use potentiometric titrations to identify optimal binding conditions .

Q. How can researchers evaluate the environmental impact of this compound?

Conduct biodegradation assays (e.g., OECD 301F) to measure half-life in soil/water. Monitor toxic metabolites (e.g., quinone derivatives) via LC-MS. Ecotoxicity can be assessed using Daphnia magna or algal growth inhibition tests .

Q. Which advanced spectroscopic techniques differentiate tautomeric forms of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.